molecular formula C15H11N B3031154 3-Phenylquinoline CAS No. 1666-96-2

3-Phenylquinoline

Cat. No.: B3031154
CAS No.: 1666-96-2
M. Wt: 205.25 g/mol
InChI Key: ZPKRDBXIPFYPTF-UHFFFAOYSA-N
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Description

3-Phenylquinoline: is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a phenyl group attached at the third position. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry:

  • 3-Phenylquinoline and its derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology:

  • In biological research, this compound derivatives have been studied for their potential as inhibitors of various enzymes and receptors.

Medicine:

Industry:

  • In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Safety and Hazards

The safety data sheet for Phenylquinoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 3-Phenylquinoline could include the development of new synthetic methods, the assessment of its toxicity and safety, and the exploration of its applications in novel fields of research and industry. The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the most common methods for synthesizing quinoline derivatives, including 3-Phenylquinoline, involves the Friedländer synthesis. This method typically uses 2-aminobenzophenone and acetaldehyde under acidic or basic conditions to form the quinoline ring.

    Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid to form the quinoline ring.

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Phenylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to form dihydroquinolines.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring or the quinoline ring, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Nitroquinolines, halogenated quinolines.

Mechanism of Action

The mechanism of action of 3-Phenylquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as antagonists of the p53 transcriptional activity by stabilizing the wild-type p53 protein and decreasing the expression of p53 target genes like p21 . This interaction can modulate cellular responses to environmental perturbations and has therapeutic potential in cancer treatment.

Comparison with Similar Compounds

    Quinoline: The parent compound of 3-Phenylquinoline, known for its broad range of biological activities.

    2-Phenylquinoline: Similar to this compound but with the phenyl group attached at the second position.

    4-Phenylquinoline: Another isomer with the phenyl group at the fourth position.

Uniqueness:

  • This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers like 2-Phenylquinoline and 4-Phenylquinoline.

Properties

IUPAC Name

3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRDBXIPFYPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300417
Record name 3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-96-2
Record name NSC136922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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